molecular formula C9H5BrClN B178866 3-Bromo-6-chloroquinoline CAS No. 13669-65-3

3-Bromo-6-chloroquinoline

Cat. No.: B178866
CAS No.: 13669-65-3
M. Wt: 242.5 g/mol
InChI Key: VIPZVVMRXUNRAT-UHFFFAOYSA-N
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Description

3-Bromo-6-chloroquinoline is a halogenated quinoline derivative that serves as a key synthetic intermediate in medicinal chemistry and organic synthesis. Its primary research value lies in its application as a precursor for the development of novel biologically active compounds, particularly in anticancer agent discovery. Quinoline scaffolds incorporating chloroquinoline and sulfonamide moieties have demonstrated promising cytotoxic activity against various human cancer cell lines, including lung, HeLa, colorectal, and breast cancers . The distinct halogen substituents on the quinoline ring system make it a versatile substrate for further functionalization; for instance, 3- and 6-haloquinolines can undergo unexpected selective reduction with red phosphorus in the KOH/DMSO system, where the halogen at the 3-position is preferentially reduced while preserving the aromatic heterocycle . This reactivity is valuable for creating diverse chemical libraries. The mechanism of action for derived active compounds may involve inhibition of critical regulatory enzymes such as PI3K, which plays a vital role in signal transduction pathways related to cell growth and survival . Researchers utilize this compound as a foundational building block to explore structure-activity relationships and develop new therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPZVVMRXUNRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572186
Record name 3-Bromo-6-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13669-65-3
Record name 3-Bromo-6-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 6 Chloroquinoline and Analogs

Strategies for the Direct Introduction of Halogen Substituents

Direct halogenation of the quinoline (B57606) ring system presents challenges in regioselectivity. The electronic nature of the quinoline nucleus, with the pyridine (B92270) ring being electron-deficient and the benzene (B151609) ring being more electron-rich, dictates the position of electrophilic attack. However, specific conditions and strategies have been developed to control the placement of halogen substituents.

The direct electrophilic bromination of an unsubstituted quinoline core to achieve C-3 substitution is highly dependent on reaction conditions. Generally, electrophilic substitution on quinoline favors the benzene ring (at C-5 and C-8). However, vapor-phase bromination of quinoline at a controlled temperature of 300°C has been shown to yield 3-bromoquinoline (B21735). acs.org At higher temperatures (450-500°C), the reaction favors the formation of 2-bromoquinoline. acs.org Another approach involves the reaction of an acid salt of quinoline with bromine in a solvent, which can also produce the 3-bromo derivative. chim.it

While these methods are established for quinoline itself, achieving selective C-3 bromination on a pre-existing 6-chloroquinoline (B1265530) molecule is challenging due to the directing effects of the chloro group and the inherent reactivity of the quinoline system, often leading to mixtures of products. datapdf.com

A more controlled method involves the bromination of a quinolin-4-one precursor. For instance, a 6-methoxy-2-methylquinolin-4(1H)-one can be brominated at the C-3 position using N-Bromosuccinimide (NBS) in a mixture of acetic acid and dichloromethane (B109758) to give the 3-bromo-4-quinolone in quantitative yield. nih.gov This intermediate can then undergo chlorination to convert the 4-oxo group into a 4-chloro substituent, thereby establishing the desired 3-bromo-4-chloro pattern on the quinoline ring. nih.gov

Nucleophilic substitution reactions, particularly the Sandmeyer reaction, provide a reliable method for introducing a bromine atom at a specific position on the quinoline ring, provided a suitable amino precursor is available. This strategy circumvents the regioselectivity issues associated with direct electrophilic halogenation.

The synthesis begins with a precursor such as 3-amino-6-chloroquinoline. This amino compound undergoes diazotization, typically using sodium nitrite (B80452) (NaNO₂) in a strong acidic medium like hydrobromic acid (HBr) at low temperatures (0–5 °C), to form a diazonium salt. The subsequent introduction of a copper(I) bromide (CuBr) catalyst promotes the decomposition of the diazonium salt and the introduction of the bromine atom at the C-3 position, yielding 3-bromo-6-chloroquinoline. This sequence has been successfully applied to produce halo-quinolines from their respective amino precursors. chim.itrsc.org

Multi-Step Synthetic Sequences and Precursor Approaches

Building the quinoline ring from acyclic precursors is a powerful and highly versatile strategy that allows for precise control over the substitution pattern of the final product.

Several classic and modern cyclization reactions are employed to construct the quinoline skeleton.

A contemporary and highly effective method is the acid-promoted rearrangement of arylmethyl azides followed by cyclization with an alkyne. This strategy has been used to synthesize the analog 3-bromo-6-chloro-4-phenylquinoline . acs.org In this approach, a p-chlorophenylmethyl azide (B81097) reacts with a bromoalkyne in the presence of an acid, leading to the formation of the this compound ring system. The reaction demonstrates good functional group tolerance. acs.org

Table 1: Synthesis of 3-Bromo-6-chloro-4-phenylquinoline via Azide-Alkyne Cyclization acs.org

Starting MaterialsReagents & ConditionsProductYield
p-chlorobenzyl azide, bromophenylacetylene1) TfOH, DCM, 0 °C to rt 2) DDQ, EtOAc, reflux3-Bromo-6-chloro-4-phenylquinoline62%

Another important cyclization strategy is the electrophilic cyclization of N-(2-alkynyl)anilines. The reaction of a 4-chloro-N-(2-alkynyl)aniline with an electrophilic bromine source, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), triggers an intramolecular cyclization to form the this compound skeleton directly. datapdf.comresearchgate.net This method proceeds under mild conditions and is tolerant of various functional groups on the alkyne and aniline (B41778) moieties.

Classical methods, such as the Gould-Jacobs reaction, also provide access to the quinoline core. This reaction typically starts with an aniline, for example, 4-bromoaniline, which reacts with diethyl (ethoxymethylene)malonate. The resulting intermediate is then cyclized at high temperatures, often in a solvent like diphenyl ether, to form a 4-hydroxyquinoline-3-carboxylate ester. This intermediate, 6-bromo-4-hydroxyquinoline-3-carboxylate , can then be subjected to further modifications to achieve the target structure. atlantis-press.com

Once a substituted quinoline ring is formed, functional group interconversions are often necessary to arrive at the final product. A common transformation is the conversion of a quinolin-4-one (or quinolin-4-ol) to a 4-chloroquinoline. This is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF. nih.govatlantis-press.com For example, 6-bromoquinolin-4-ol can be converted to 6-bromo-4-chloroquinoline (B1276899) in high yield using this method. atlantis-press.comgoogle.com

The reduction of a nitro group to an amine is a fundamental step in many synthetic sequences, particularly as a prelude to the Sandmeyer reaction. The synthesis of a 3-amino-6-chloroquinoline derivative can be achieved by first preparing the corresponding nitro compound, such as 6-chloro-3-nitroquinolin-4-amine . nih.gov The nitro group of this intermediate can then be selectively reduced to an amino group.

A common and effective method for this reduction is the use of iron powder (Fe) in the presence of an electrolyte like ammonium (B1175870) chloride (NH₄Cl) in a solvent mixture such as ethanol (B145695) and water. nih.gov This method is generally high-yielding and avoids the use of more expensive catalytic hydrogenation systems.

Table 2: Example of Nitro Group Reduction on a Quinoline Precursor nih.gov

Starting MaterialReagents & ConditionsProductYield
6-chloro-3-nitroquinolin-4-amineFe, NH₄Cl, EtOH/H₂O, reflux6-chloroquinoline-3,4-diamineNot specified, but typically high

This resulting diamine can then be used in subsequent reactions, or, if starting with a different nitro precursor without the 4-amino group, the resulting mono-amino quinoline becomes the key intermediate for nucleophilic halogenation as described in section 2.1.2.

Functional Group Interconversions on Quinoline Precursors

Hydrolysis and Oxidation Reactions

The chemical stability of the this compound core allows for transformations under various conditions, including hydrolysis and oxidation, which can selectively modify the substituents or the quinoline ring itself.

Hydrolysis: The halogen substituents on the quinoline ring can undergo hydrolysis, typically under harsh reaction conditions. For instance, studies on related dihalo-8-aminoquinolines have shown that hydrolysis can occur. The hydrolysis of 8-amino-3-bromo-6-chloroquinoline in 70% aqueous sulfuric acid at high temperatures (220 °C) in a sealed vessel yields the corresponding 8-quinolinol. fordham.edu Notably, this process can also lead to the formation of 3-halo-6,8-dihydroxyquinolines as byproducts, indicating that the chloro-substituent at the 6-position can also be hydrolyzed under these forceful conditions. fordham.edu In other contexts, ester derivatives of the quinoline core can be hydrolyzed to their corresponding carboxylic acids.

Oxidation: The quinoline ring system can be subjected to oxidative conditions to introduce new functional groups. While direct oxidation of this compound is not extensively documented, related derivatives undergo significant oxidative transformations. For example, a derivative, 6-chloro-3-(phenylmethylsulfanyl)quinoline, which can be prepared from this compound, undergoes oxidative chlorination. mdpi.com Using a system of 6% sodium hypochlorite (B82951) and 10% hydrochloric acid, the thioether is cleaved and oxidized to furnish the corresponding 3-quinolinesulfonyl chloride. mdpi.com

In related systems, such as 3-bromo-6-chloropyridine, oxidation with agents like carbamide peroxide and trifluoroacetic anhydride (B1165640) can form the corresponding N-oxide (oxynitride) in good yield. This N-oxide is a key intermediate for further functionalization, such as cyanation followed by hydrolysis to a carboxylic acid. Common oxidizing agents used for quinoline and its analogs include potassium permanganate (B83412) and chromium trioxide. smolecule.com

Advanced Catalytic Methods for Selective Functionalization

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, providing powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like this compound, these methods are particularly valuable due to the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The C-Br bond is significantly more reactive towards oxidative addition to palladium(0) catalysts than the more stable C-Cl bond. nobelprize.org This reactivity difference allows for selective functionalization at the 3-position, leaving the chlorine atom at the 6-position intact for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki–Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. researchgate.net This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. researchgate.net

For this compound, the Suzuki reaction is expected to proceed selectively at the more reactive C3-Br bond. Studies on analogous dihaloquinolines confirm this selectivity. For example, 4-chloro-6-bromoquinolines undergo successive Suzuki couplings where the first arylation occurs at the bromo-substituted position. nih.gov Similarly, palladium on charcoal has been effectively used as a catalyst for the Suzuki-Miyaura coupling of 6-chloroquinoline. sigmaaldrich.com While a direct example for this compound is not prominently featured, the established reactivity patterns strongly support its selective functionalization at the C-3 position using this method. The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base such as Na₂CO₃, K₂CO₃, or CsF. researchgate.netnih.gov

EntryHalide SubstrateBoronic AcidCatalyst / Base / SolventProductYield (%)
14-Bromo-6H-1,2-oxazinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃ / Toluene4-Phenyl-6H-1,2-oxazine82
28-Bromo-6-chloroquinoline (B95330)Bis(pinacolato)diboron then Phenyl bromidePd(dppf)Cl₂ / KOAc / Dioxane6,8-Diphenylquinoline94

This table presents data for analogous compounds to illustrate the conditions for Suzuki-Miyaura coupling reactions.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orgwikipedia.org The reaction is co-catalyzed by palladium and copper salts and is conducted in the presence of a base, typically an amine like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA). organic-chemistry.org It is a fundamental method for synthesizing aryl alkynes and conjugated enynes. gold-chemistry.org

In the context of this compound, the Sonogashira reaction provides a direct route to 3-alkynyl-6-chloroquinolines. The higher reactivity of the C-Br bond ensures that the coupling occurs selectively at the 3-position. Research on the closely related 6-bromo-2-chloroquinoline-3-carboxaldehyde demonstrates that Sonogashira coupling can be performed sequentially after an initial cyclization, using a palladium precatalyst to successfully couple various alkynes. researchgate.netresearchgate.net In a similar system, 4-bromo-6H-1,2-oxazines react with terminal alkynes like trimethylsilylacetylene (B32187) and propargylic alcohol at room temperature using a PdCl₂(PPh₃)₂/CuI catalyst system to yield the corresponding 4-alkynyl products. beilstein-journals.org

EntryHalide SubstrateAlkyneCatalyst System / Base / SolventProductYield (%)
14-Bromo-3,6-diphenyl-6H-1,2-oxazineTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃N / Toluene4-(Trimethylsilylethynyl)-3,6-diphenyl-6H-1,2-oxazine71
24-Bromo-3,6-diphenyl-6H-1,2-oxazinePhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃N / Toluene4-(Phenylethynyl)-3,6-diphenyl-6H-1,2-oxazine81
34-IodotoluenePhenylacetyleneSolid-supported Pd / Cu₂O / THF-DMA4-(Phenylethynyl)toluene60

This table showcases representative conditions for Sonogashira coupling reactions on related bromo-aromatic substrates.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. mdpi.com This reaction is a powerful tool for the vinylation of aryl halides and has found extensive use in the synthesis of complex molecules and natural products. mdpi.comlibretexts.org

For this compound, the Heck reaction would enable the introduction of a vinyl group at the 3-position. The reaction typically proceeds with a palladium catalyst, a base, and often a phosphine ligand. libretexts.org While specific examples detailing the Heck reaction on this compound are scarce in readily available literature, related transformations highlight its feasibility. For instance, the intramolecular Heck reaction of 2-chloro-3-(phenoxymethyl)quinolines has been successfully employed to synthesize chromeno[4,3-b]quinolines in excellent yields, demonstrating the utility of the Heck reaction on the chloroquinoline scaffold. researchgate.net The greater reactivity of the C-Br bond would direct the reaction to the 3-position of this compound in an intermolecular context.

Stille Coupling: The Stille reaction creates a C-C bond by coupling an organotin compound (stannane) with an sp²-hybridized organic halide in the presence of a palladium catalyst. harvard.eduresearchgate.net A key advantage of the Stille reaction is that the stannane (B1208499) reagents are often tolerant of a wide variety of functional groups, which can simplify synthetic planning by avoiding protection-deprotection steps. mdpi.com For this compound, Stille coupling would selectively occur at the C-Br bond. This is demonstrated in the synthesis of complex quinoline derivatives where Stille coupling is a key step. researchgate.net The reaction conditions typically involve a palladium catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand such as AsPh₃, often in a polar aprotic solvent like DMF or NMP. researchgate.netharvard.edu

Negishi Coupling: The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organozinc reagent with an organic halide. nobelprize.orgrsc.org This reaction is highly effective for C-C bond formation and is noted for its high reactivity and functional group tolerance. acs.org Organozinc reagents are generally more reactive than their organoboron and organotin counterparts. nobelprize.org When applied to this compound, the Negishi coupling would selectively functionalize the 3-position. The reaction is catalyzed by palladium or nickel complexes, with recent advancements leading to highly active catalysts that can couple even less reactive aryl chlorides. rsc.orgscispace.com The preferential reaction at the C-Br bond makes Negishi coupling a powerful strategy for the regioselective synthesis of 3-substituted-6-chloroquinolines.

Kumada and Hiyama Coupling

Palladium- and nickel-catalyzed cross-coupling reactions are fundamental tools for creating carbon-carbon bonds. Among these, the Kumada and Hiyama couplings offer distinct pathways for functionalizing haloquinolines like this compound.

The Kumada-Tamao-Corriu coupling utilizes a Grignard reagent (R-MgX) as the organometallic nucleophile, reacting with an organic halide in the presence of a nickel or palladium catalyst. wikidoc.org This reaction has been successfully applied to halo-N-heterocycles. For instance, nickel/dppf catalyst systems have been shown to effectively couple 6-chloroquinoline with phenylmagnesium chloride. rsc.org Studies have demonstrated that while some α-halo-N-heterocycles can form catalytically inactive nickel species, substrates like 6-chloroquinoline proceed with the coupling reaction readily, which is attributed to a more rapid transmetalation step with the Grignard reagent. rsc.org In an iron-catalyzed variation, the coupling of alkyl Grignard reagents with 6-chloroquinoline was reported, although yields were diminished compared to other haloquinoline isomers, highlighting the influence of the halogen's position. nih.gov

The Hiyama coupling employs an organosilane as the coupling partner, which requires activation by a fluoride (B91410) source (like TBAF) or a base to form a hypervalent silicon species necessary for transmetalation to the palladium center. wikipedia.orgorganic-chemistry.orgsynarchive.com This method is advantageous due to the low toxicity, stability, and ease of preparation of organosilanes. organic-chemistry.org However, a major limitation is the need for a fluoride activator, which can be basic and may cleave common silicon-based protecting groups, complicating synthetic routes. wikipedia.org While specific applications of Hiyama coupling to this compound are not extensively documented, the general mechanism is applicable to aryl halides. The differential reactivity of the C-Br bond (typically more reactive in cross-coupling) versus the C-Cl bond could allow for selective functionalization.

Table 1: Examples of Kumada-Type Coupling with Chloroquinolines

SubstrateReagentCatalyst SystemConditionsProductConversion/YieldSource
6-ChloroquinolinePhMgCl[Ni(COD)(dppf)] (catalyst 1)THF, 85 °C6-PhenylquinolineSuccessful catalytic turnover rsc.org
6-Chloroquinolinen-Hexyl-MgBrFeCl₃ / L1 (dilithium amide ligand)THF/NMP, rt6-n-Hexylquinoline36% Yield nih.gov
3-ChloropyridinePhMgCl[Ni(COD)(dppf)] (catalyst 1)THF, 85 °C3-PhenylpyridineSuccessful catalytic turnover rsc.org

Copper-Catalyzed Reactions (e.g., Click Chemistry)

Copper-catalyzed reactions provide a powerful and often more economical alternative to palladium for synthesizing and functionalizing quinoline derivatives. These methods include domino reactions, cycloadditions, and cross-coupling events.

One significant approach is the copper-catalyzed domino reaction for the synthesis of the quinoline core itself. For example, quinoline derivatives can be obtained from enaminones and 2-bromo- or 2-iodobenzaldehydes via a sequence of aldol (B89426) reaction, C(aryl)–N bond formation, and elimination, all facilitated by a copper catalyst. rsc.org This highlights a pathway where a bromo-substituted precursor could be used to construct the quinoline ring system.

For the functionalization of a pre-formed haloquinoline scaffold, copper-catalyzed cycloadditions are highly relevant. The Huisgen [3+2] cycloaddition, a cornerstone of "click chemistry," can be applied to quinoline derivatives. For instance, 3-azidoquinolines, which can be prepared from the corresponding 3-bromo or 3-chloroquinolines via nucleophilic substitution with sodium azide, react with terminal alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazole-substituted quinolones in moderate to excellent yields. mdpi.com

Furthermore, copper catalysts are effective in modular assemblies of complex polyheterocycles. In one study, 2-chloroquinoline-3-carboxylic acid was used as a component in a multi-step reaction sequence that included a copper-catalyzed cyclization to build a more complex heterocyclic system. acs.org This demonstrates the utility of copper catalysis in reactions involving haloquinoline building blocks.

C-H Activation Strategies

Direct C-H activation is a step-economical strategy that avoids the need for pre-functionalization of substrates (like halogenation) by directly converting C-H bonds into new C-C or C-heteroatom bonds. chemrxiv.org This approach is highly valuable for modifying complex molecules. For azaheterocycles like this compound, transition-metal catalysis (often with palladium, rhodium, or cobalt) is typically employed. chemrxiv.orgscholaris.canih.gov

A key challenge in C-H activation is controlling regioselectivity, especially when multiple C-H bonds are present. scholaris.ca In the this compound scaffold, C-H bonds exist at the C2, C4, C5, C7, and C8 positions. To direct the reaction to a specific site, a directing group is often installed on the molecule. For example, cobalt-catalyzed C(sp2)-H bond alkenylation has been achieved using an aminoquinoline group attached as an amide to direct the activation. chim.it This strategy has shown excellent tolerance for functional groups, including bromo and iodo substituents on the amide portion. chim.it

Transition-metal-free radical approaches have also been developed for electron-deficient heterocycles. nih.gov Given the existing halo-substituents, C-H activation on this compound would likely target the remaining positions, offering a pathway to poly-substituted quinolines that would be difficult to access through classical methods. The development of catalyst-controlled site-selectivity without directing groups remains a significant goal in this field. scholaris.ca

Photoelectrocatalytic Synthesis Methods

Photoelectrocatalysis is an emerging and sustainable synthetic strategy that combines electrochemistry with photocatalysis, using light energy to reduce the external energy required for driving chemical transformations. nih.gov This method often employs robust and abundant semiconductor materials, such as hematite (B75146) (α-Fe₂O₃) or bismuth vanadate (B1173111) (BiVO₄), as photoanodes. nih.govresearchgate.net

Under illumination, the photoanode generates electron-hole pairs. The photogenerated holes are powerful oxidants that can activate organic substrates. For example, a hematite photoanode has been used for the non-directed C-H amination of electron-rich arenes, where the arene is oxidized to a radical cation that then reacts with an azole nucleophile. nih.gov Another application is the acceptorless dehydrogenation of N-heterocycles to their aromatic forms using visible light and a photocatalyst in water. researchgate.net

While specific applications for the synthesis of this compound are not yet established, the principles of photoelectrocatalysis offer a promising future direction. Theoretically, a photoelectrochemical cell could be used for C-H functionalization or cross-coupling reactions on the quinoline core under exceptionally mild conditions. This approach opens a new avenue for green organic synthesis, moving away from stoichiometric chemical oxidants and utilizing solar energy to produce high-value chemicals. nih.govresearchgate.net

Green Chemistry Considerations in this compound Synthesis

Green chemistry principles, which aim to reduce waste and energy consumption, are increasingly integrated into synthetic methodologies. For a molecule like this compound, solvent-free reactions and microwave-assisted synthesis represent two key green advancements.

Solvent-Free Reactions

Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces environmental impact and simplifies product purification. Mechanochemistry, particularly ball-milling, has emerged as a powerful technique for conducting reactions in a solvent-free or nearly solvent-free environment. rsc.org

This approach has been successfully applied to the functionalization of haloquinolines. For instance, an environmentally benign protocol for synthesizing S-quinolyl xanthates was developed via a ball-milling-enabled cross-coupling of various haloquinolines with potassium O-alkyl xanthates. rsc.org The reaction proceeds efficiently under mild, transition-metal-free, and solvent-free conditions. rsc.org Similarly, sulfonyl quinolines have been prepared by coupling haloquinolines with sulfonic acids using ball milling, a process that is complete in just 10-20 minutes at room temperature without any metal catalyst or solvent. rsc.org

Table 2: Solvent-Free Synthesis of Quinolines and Derivatives

Reaction TypeReactantsMethodConditionsTimeYieldSource
Xanthate CouplingHaloquinolines + Potassium O-alkyl xanthatesBall MillingSolvent-free, Metal-free-Good rsc.org
SulfonylationHaloquinolines + Sulfonic acidsBall MillingSolvent-free, Metal-free, Additive-free, Room Temp.10-20 minExcellent to Quantitative rsc.org
Amide SynthesisQuinaldic acid + 4-BromoanilineMicrowave IrradiationSolvent-free, 150 °C2 hUp to 73% (with catalyst) nih.gov

Microwave-Assisted Synthesis (MAS)

Microwave-Assisted Synthesis (MAS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction time, increased yields, and improved product purity compared to conventional heating methods. nih.gov

MAS has been widely adopted for the synthesis of heterocyclic scaffolds. In the context of quinoline derivatives, microwave irradiation has been used to facilitate the condensation of substituted 3-bromomethyl-2-chloro-quinolines with 1,2-phenylenediamine. rsc.orgresearchgate.net This method achieved excellent isolated yields of 92–97% in just 5 minutes, a significant improvement over the 62–65% yields obtained via conventional heating over a much longer period. rsc.org In another example, a multi-component reaction to form dihydropyridopyrimidine hybrids based on a 3-formyl-quinoline core was performed under microwave irradiation, with reaction times of only 8-20 minutes. acs.org These examples clearly demonstrate that MAS is a highly effective green tool for the rapid and efficient synthesis of complex quinoline-based molecules. nih.govrsc.org

Use of Eco-Friendly Reagents and Catalysts

The growing emphasis on sustainable development in chemical manufacturing has spurred significant research into green synthetic methodologies for heterocyclic compounds, including quinolines. Traditional synthesis routes often rely on hazardous reagents, harsh reaction conditions, and volatile organic solvents, leading to considerable environmental concern. nih.gov Consequently, the development of protocols using eco-friendly reagents and catalysts is a key focus in modern organic chemistry. nih.govijpsjournal.com These green approaches aim to improve efficiency, reduce waste, and utilize less toxic substances without compromising yield or selectivity. organic-chemistry.org

Several green strategies have been successfully applied to the synthesis of quinoline and its derivatives. These include the use of water as a benign solvent, the application of heterogeneous and reusable catalysts, solvent-free reaction conditions, and energy-efficient techniques like microwave and ultrasound irradiation. nih.govijpsjournal.comacs.org

Catalyst and Solvent Systems in Green Quinoline Synthesis

The Friedländer synthesis, a classical method for preparing quinolines, has been adapted to align with green chemistry principles. Research has demonstrated that this reaction can be efficiently carried out in water, often without the need for a catalyst, at moderate temperatures. organic-chemistry.org This approach eliminates the need for volatile organic solvents and potentially toxic catalysts, offering a significant environmental advantage. organic-chemistry.org For instance, the condensation of 2-aminobenzaldehyde (B1207257) with various ketones has achieved yields as high as 97% in water at 70°C. organic-chemistry.org

A variety of catalysts compatible with green chemistry principles have been explored for quinoline synthesis. These include:

Formic Acid : This biodegradable and renewable resource has been used as an effective catalyst for the direct synthesis of quinolines, often providing higher selectivity under milder conditions. ijpsjournal.com

Iron(III) Chloride (FeCl₃·6H₂O) : As an inexpensive, non-toxic, and readily available catalyst, FeCl₃·6H₂O has been used for the one-pot synthesis of quinoline derivatives in water, offering short reaction times and high yields. tandfonline.com

Heterogeneous Catalysts : To simplify product purification and enable catalyst recycling, solid-supported catalysts are increasingly favored. Nanocatalysts, such as iron(IV) oxide (Fe₃O₄) nanoparticles, have been used effectively in water, with the catalyst being easily recovered and reused multiple times without significant loss of activity. nih.gov Similarly, a palladium-ion-exchanged geopolymer derived from natural kaolin (B608303) has been developed as a sustainable, carbon-footprint-free catalyst for solventless quinoline synthesis. acs.org

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) has been employed as a green catalyst in the synthesis of quinoline analogs. researchgate.net

Eco-Friendly Halogenation Techniques

The introduction of halogen atoms, such as bromine, onto the quinoline core is a critical step in synthesizing compounds like this compound. Traditional halogenation methods often use elemental halogens or other hazardous reagents. Modern, eco-friendly alternatives focus on milder conditions and more benign halogen sources.

Electrochemical Synthesis : Electrochemistry offers a sustainable, reagent-free method for halogenation. rsc.org By using electric current, the need for chemical oxidants is eliminated. rsc.orgresearchgate.net This technique has been applied to the C3-H regioselective halogenation of 4-quinolones using potassium halide salts, and can be performed in environmentally friendly solvents like water or methanol (B129727) at room temperature. acs.org

Iron-Catalyzed Halogenation : Iron, being an abundant and non-toxic metal, is an ideal catalyst for green chemistry. An iron(III)-catalyzed method for the C5-H halogenation of 8-amidoquinolines has been developed using N-halosuccinimides (NXS) as the halogen source in water at room temperature, with air serving as the oxidant. mdpi.com

Metal-Free Synthesis : For certain analogs, metal-free approaches have been developed. A method for synthesizing 3-bromoquinoline derivatives, including 3-bromo-6-chloro-4-phenylquinoline, involves an acid-promoted rearrangement of arylmethyl azides, representing a green approach by avoiding metal catalysts. acs.org

Energy-Efficient Methodologies

Ultrasound irradiation has emerged as an energy-efficient technique to promote chemical reactions. The synthesis of quinoline chalcone (B49325) analogs has been achieved using a K₂CO₃–Al₂O₃ catalyst under ultrasonic irradiation. tandfonline.comtandfonline.com This method significantly enhances reaction rates and yields, often under solvent-free conditions, thereby aligning with the principles of green chemistry. tandfonline.comresearchgate.net

The following table summarizes selected eco-friendly methodologies for the synthesis of quinoline derivatives, highlighting the diversity of green catalysts and conditions being explored.

Table 1: Research Findings on Eco-Friendly Synthesis of Quinoline Analogs

Catalyst/MethodStarting MaterialsSolvent/ConditionsProduct TypeYield (%)Reference
Catalyst-Free2-Aminobenzaldehyde, KetonesWater, 70°CPoly-substituted QuinolinesUp to 97% organic-chemistry.org
FeCl₃·6H₂O2-Aminoarylketones, Active Methylene CompoundsWaterQuinoline DerivativesBetter yields than literature methods tandfonline.com
Palladium-Ion-Exchanged Geopolymer (Pd-GNK)Cinnamyl alcohol, AnilineSolventless, 150°CQuinolineGood isolated yield acs.org
Fe₃O₄ NanoparticlesAromatic aldehydes, 6-amino-1,3-dimethyluracil, DimedoneWater, RefluxPyrimido[4,5-b]quinolones88–96% nih.gov
Electrochemical MethodNitro compounds, β-DiketonesConstant current, Nickel foam cathodeSubstituted QuinolinesUp to 84% rsc.org
Iron(III) Catalysis8-Amidoquinolines, N-Bromosuccinimide (NBS)Water, Room Temp5-Bromo-8-amidoquinolinesUp to 98% mdpi.com
Hypervalent Iodine(III) (PIFA)4-Quinolones, Potassium Bromide (KBr)Methanol, Room TempC3-Brominated 4-QuinolonesGood to Excellent acs.org
K₂CO₃–Al₂O₃2-Chloroquinoline-3-carbaldehyde, AcetophenonesUltrasound Irradiation3-(2-chloroquinolin-3-yl)-1-aryl prop-2-en-1-ones81-84% tandfonline.comtandfonline.com
Acid-Promoted (Metal-Free)Arylmethyl Azides-3-Bromo-6-chloro-4-phenylquinoline62% acs.org

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 6 Chloroquinoline

Reactivity Profiles of the Bromine and Chlorine Substituents

The reactivity of the halogen substituents in 3-bromo-6-chloroquinoline is dictated by their positions on the quinoline (B57606) ring system. The quinoline nucleus is electron-deficient, particularly in the pyridine (B92270) ring, due to the electron-withdrawing nature of the nitrogen atom. This electronic property generally activates the ring towards nucleophilic attack, especially at the 2- and 4-positions.

In this compound, the bromine atom is located at the C-3 position of the pyridine ring, while the chlorine atom is at the C-6 position of the benzene (B151609) ring. Generally, halogens on the pyridine ring are more susceptible to nucleophilic displacement than those on the benzene ring. Kinetic studies on various haloquinolines with nucleophiles like piperidine (B6355638) have historically shown that halogens at positions 2 and 4 are the most reactive. acs.org While neither halogen in this compound occupies these highly activated positions, the bromine at C-3 is on the more electrophilic pyridine ring. Consequently, the C-3 bromine is expected to be more reactive towards nucleophilic substitution than the C-6 chlorine. This is demonstrated in reactions where the C-3 bromine is selectively replaced while the C-6 chlorine remains intact. nih.gov

Nucleophilic Aromatic Substitution Reactions on the Quinoline Ring

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for haloquinolines. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile adds to the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the halide leaving group. The electron-withdrawing nitrogen atom in the quinoline ring helps to stabilize this negatively charged intermediate, facilitating the reaction.

Replacement of Halogens by Various Nucleophiles (e.g., thiolate)

Research has demonstrated the selective substitution of the halogens in this compound by various nucleophiles. A notable example involves the reaction with sulfur-based nucleophiles.

In one study, the reaction of this compound with sodium phenylmethanethiolate resulted in the selective substitution of the bromine atom at the C-3 position, yielding 6-chloro-3-(phenylmethylthio)quinoline. nih.gov This highlights the greater reactivity of the C-3 bromine. However, when an excess of a different nucleophile, sodium methanethiolate (B1210775), was used in a one-pot process, substitution occurred at both the C-3 and C-6 positions, eventually leading to the formation of a 3,6-dithiolate intermediate after dealkylation. nih.gov

This compound also serves as a precursor for further transformations. For instance, this compound can be converted into 3-bromo-6-chloro-2-(ethylsulfanyl)quinoline, demonstrating that other positions on the ring can be functionalized while leaving the original halogens intact under specific conditions. semanticscholar.org

Table 1: Nucleophilic Substitution Reactions of this compound
NucleophileReaction ConditionsMajor ProductReference
Sodium phenylmethanethiolateNaOH, DMF, 80 °C6-Chloro-3-(phenylmethylthio)quinoline nih.gov
Sodium methanethiolate (excess)DMF, boiling3,6-Bis(prop-2-yn-1-ylthio)quinoline (after trapping) nih.gov

Regioselectivity and Reaction Pathway Analysis

The regioselectivity of nucleophilic substitution on this compound is a direct consequence of the electronic properties of the quinoline ring. The pyridine ring (positions 2, 3, and 4) is more electron-deficient than the benzene ring (positions 5, 6, 7, and 8). This difference in electron density makes the C-3 position, bearing the bromine atom, a more favorable site for nucleophilic attack than the C-6 position, which holds the chlorine atom.

The reaction pathway follows the established SNAr mechanism. The attack of the nucleophile at C-3 leads to a Meisenheimer-type intermediate where the negative charge is delocalized over the pyridine portion of the molecule, including the electronegative nitrogen atom. This stabilization is more significant than for an attack at C-6, where the charge would be primarily delocalized over the carbocyclic ring. The subsequent loss of the bromide ion, a good leaving group, restores the aromaticity and yields the 3-substituted product. The selective replacement of bromine over chlorine is thus a result of both the enhanced electrophilicity of its position and the relative leaving group ability. nih.gov

Electrophilic Substitution Reactions

The quinoline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. numberanalytics.com Reactions such as nitration or halogenation typically require harsh conditions and tend to occur on the benzene ring, primarily at the C-5 and C-8 positions. numberanalytics.com

Intermolecular and Intramolecular Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and haloquinolines are common substrates for these transformations. nih.govchim.it Both the bromine at C-3 and the chlorine at C-6 in this compound can potentially participate in coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Formation of Fused Heterocyclic Systems

This compound and its derivatives are valuable precursors for the synthesis of polycyclic heterocyclic systems. tandfonline.com These reactions often involve an initial substitution or coupling step, followed by an intramolecular cyclization to build a new ring onto the quinoline framework.

For example, 2-chloroquinoline-3-carbaldehydes can react with binucleophiles like 1,2,4-triazole-5-thiols to form fused tetracyclic systems. The reaction proceeds through an initial substitution of the chlorine at C-2, followed by an intramolecular cyclization involving the aldehyde group at C-3. clockss.org While this example involves a 2-chloro derivative, it illustrates a common strategy. A derivative of this compound could first undergo a coupling reaction to introduce a functional group at the 3-position, which could then participate in a ring-closing reaction. For instance, an alkyne introduced via Sonogashira coupling could undergo an intramolecular electrophilic cyclization to form a new fused ring. dnu.dp.ua The synthesis of complex systems like indolo[2,3-b]quinolines has been achieved starting from dihaloquinolines via a sequence of Suzuki coupling followed by C-N coupling reactions. nih.gov

Table 2: Potential Coupling Reactions and Fused System Synthesis
Reaction TypePotential ReactantsExpected Intermediate/Product TypeGeneral Reference
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst3-Aryl-6-chloroquinoline nih.gov
Heck CouplingAlkene, Pd catalyst3-Alkenyl-6-chloroquinoline nih.gov
Fused Thiazinoquinoline SynthesisThiol nucleophile followed by intramolecular cyclizationFused numberanalytics.comCurrent time information in Bangalore, IN.thiazino[6,5-b]quinoline system clockss.org
Fused Indoloquinoline Synthesis2-Bromophenylboronic acid, then C-N couplingIndolo[3,2-b]quinoline system nih.gov

Chain Elongation Strategies

The carbon framework of this compound can be extended through various cross-coupling reactions, although challenges in selectivity can arise due to the presence of two distinct halogen atoms. The differential reactivity of the C-Br and C-Cl bonds, with the former being more susceptible to oxidative addition in many catalytic cycles, theoretically allows for selective functionalization.

One of the primary methods for chain elongation is the Suzuki-Miyaura cross-coupling reaction. However, studies on dihaloquinolines have shown that achieving high selectivity can be difficult. For instance, attempts at one-pot borylation followed by Suzuki-Miyaura cross-coupling on the analogous 8-bromo-6-chloroquinoline (B95330) with a single equivalent of the boron reagent did not proceed with high selectivity. nih.gov To overcome this, strategies often employ an excess of the coupling partner, such as arylboronic acids (typically 3.5 equivalents), to drive the reaction to completion and form the trisubstituted product, as demonstrated in the synthesis of 4,6,8-triarylquinoline-3-carbaldehydes from 6,8-dibromo-4-chloroquinoline-3-carbaldehyde. nih.gov

The synthesis of 3-Bromo-6-chloro-4-phenylquinoline has been achieved, demonstrating the introduction of an aryl group onto the quinoline core. acs.org Furthermore, bromine/lithium exchange presents another avenue for introducing carbon substituents. This is achieved by treating the bromo-compound with butyllithium (B86547) to generate a lithiated quinoline intermediate, which can then react with electrophiles like aromatic aldehydes to yield functionalized alcohols. semanticscholar.org

The following table summarizes chain elongation reactions involving this compound and its analogues.

Reaction Type Reagents & Conditions Product Key Findings Reference
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Aryl-substituted quinolineCan form C-C bonds at the bromine and chlorine positions; selectivity can be an issue with dihalo-substrates. nih.gov nih.gov
Bromine/Lithium Exchangen-Butyllithium, then Ar-CHOAryl(quinolin-3-yl)methanolGenerates a nucleophilic carbon at the 3-position for reaction with electrophiles. semanticscholar.org semanticscholar.org
Phenyl Group IntroductionNot specified3-Bromo-6-chloro-4-phenylquinolineDemonstrates successful chain elongation on the core structure. acs.org acs.org

Oxidative and Reductive Transformations

The this compound molecule can undergo both oxidative and reductive transformations, primarily targeting the halogen substituents or the quinoline ring itself.

Reductive Transformations: Selective reduction of the carbon-halogen bonds in haloquinolines has been achieved using red phosphorus in a superbasic KOH/DMSO system. rjeid.com This method allows for the removal of halogen atoms while preserving the aromatic heterocycle, leading to the formation of quinoline from 3-bromoquinoline (B21735) and 6-chloroquinoline (B1265530) respectively. rjeid.com This suggests that under these conditions, this compound would likely be reduced to quinoline.

Another significant reductive process is the chemoselective hydrogenation of the N-heterocyclic ring. Supported gold catalysts (Au/TiO₂) have shown exceptional selectivity in the hydrogenation of 6-chloroquinoline to 6-chloro-1,2,3,4-tetrahydroquinoline, with complete conversion and 100% selectivity, avoiding the dehalogenation that occurs with other noble metal catalysts like Pd/C or Pt/C. acs.org This high chemoselectivity is critical for producing intermediates that retain the halogen "handle" for subsequent cross-coupling reactions. acs.org A study on the tandem reductive alkylation of quinolines using Hantzsch ester in hexafluoroisopropanol (HFIP) also showed that a chloro-substituent at the 6-position is well-tolerated, yielding the corresponding tetrahydroquinoline. rsc.org

Oxidative Transformations: Oxidative processes involving this compound have also been reported. In one synthetic route, the substitution of the 3-bromine atom with a phenylmethylsulfanyl group was followed by oxidative chlorination. mdpi.com This process, using a system of sodium hypochlorite (B82951) and hydrochloric acid, resulted in the cleavage of the benzyl (B1604629) group and the formation of the corresponding 6-chloroquinoline-3-sulfonyl chloride. mdpi.com This transformation highlights how the quinoline core is stable to oxidation while a substituent is transformed.

The table below outlines key oxidative and reductive reactions.

Transformation Type Reagents & Conditions Substrate Product Key Findings Reference
Reduction Red Phosphorus, KOH/DMSO, 100–120°C3-Bromoquinoline / 6-ChloroquinolineQuinolineSelective removal of halogen atoms with preservation of the aromatic ring. rjeid.com rjeid.com
Reduction Au/TiO₂, H₂ (2 MPa), 80°C6-Chloroquinoline6-Chloro-1,2,3,4-tetrahydroquinolineHigh chemoselectivity for ring hydrogenation without dehalogenation. acs.org acs.org
Reduction Hantzsch Ester, HFIP, 60°C6-Chloroquinoline1,2,3,4-Tetrahydroquinoline derivativeEfficient reduction of the N-heterocycle, tolerating the chloro-substituent. rsc.org rsc.org
Oxidation 6% NaOCl / 10% HCl6-Chloro-3-(phenylmethylsulfanyl)quinoline6-Chloroquinoline-3-sulfonyl chlorideOxidative chlorination of a thioether substituent to a sulfonyl chloride. mdpi.com mdpi.com

Reaction Mechanism Elucidation through Experimental and Computational Approaches

Understanding the mechanisms of reactions involving this compound is crucial for predicting its reactivity and optimizing synthetic routes. This often involves a combination of experimental studies to identify key species and computational modeling to map out energy landscapes.

Postulated Reaction Mechanisms (e.g., radical-based, proton transfer)

Radical-Based Mechanisms: The SRN1 mechanism is a prominent postulated pathway for nucleophilic substitution on this compound. researchgate.net This multi-step process typically involves:

Initiation: An electron is transferred to the haloquinoline, forming a radical anion.

Propagation: The radical anion fragments, losing a halide ion to form a quinolinyl radical. This radical then reacts with a nucleophile to form a new radical anion.

Termination: The newly formed radical anion transfers its electron to a new molecule of the starting haloquinoline, propagating the chain and forming the final product.

This type of mechanism is particularly relevant for reactions with certain nucleophiles, such as phosphides, under specific conditions (e.g., in liquid ammonia (B1221849) with a catalyst). researchgate.net

Computational Approaches: Density Functional Theory (DFT) calculations are a powerful tool for investigating the reactivity of quinoline derivatives. dergipark.org.trresearchgate.net Such studies on 6-chloroquinoline have explored its molecular structure, electronic features, and chemical reactivity through analysis of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential surfaces. dergipark.org.trresearchgate.net These computational models help to predict sites of nucleophilic and electrophilic attack and to understand how substituents like chlorine alter the reactive nature of the quinoline system. dergipark.org.trchemmethod.com By calculating the bond dissociation energies, computational methods can also predict the relative reactivity of C-Br versus C-Cl bonds, which is crucial for designing selective reactions. nih.gov

The mechanism for the tandem reductive alkylation of quinolines in HFIP is believed to involve activation through hydrogen bonding, highlighting the role of proton transfer or proton-like interactions from the solvent. rsc.org The hexafluoroisopropanol (HFIP) acts as a potent hydrogen-bond donor, activating the quinoline ring towards reduction by the Hantzsch ester. rsc.org

Advanced Spectroscopic and Computational Characterization of 3 Bromo 6 Chloroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 3-Bromo-6-chloroquinoline, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are essential for unambiguous assignment of all proton and carbon signals.

In the ¹H NMR spectrum of this compound, the aromatic protons are expected to resonate in the downfield region, typically between 7.5 and 9.0 ppm. The precise chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the two halogen substituents.

Based on analyses of related compounds like 6-chloroquinoline (B1265530), 3-bromoquinoline (B21735), and their derivatives, the following assignments can be predicted: rsc.orgrsc.org

H-2 and H-4: These protons on the pyridine (B92270) ring are most affected by the electronegative nitrogen. The H-2 proton, being adjacent to the nitrogen, is expected to be the most deshielded and appear as a doublet at the lowest field (likely δ > 8.8 ppm). The H-4 proton, also a doublet, would appear at a slightly higher field.

H-5, H-7, and H-8: These protons on the carbocyclic (benzene) ring form a more complex system. The H-8 proton, adjacent to the nitrogen, will show a downfield shift. The H-5 proton, being ortho to the chlorine-bearing carbon, would appear as a doublet, while the H-7 proton would likely be a doublet of doublets, showing coupling to both H-5 and H-8.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

ProtonPredicted Chemical Shift (δ, ppm)Expected MultiplicityNotes
H-2> 8.8Doublet (d)Deshielded by adjacent nitrogen.
H-4~ 8.6-8.7Doublet (d)Deshielded by nitrogen and adjacent bromine.
H-5~ 8.1Doublet (d)Ortho to the C-Cl group.
H-7~ 7.7-7.8Doublet of Doublets (dd)Coupled to H-5 and H-8.
H-8~ 8.0Doublet (d)Peri to nitrogen, resulting in a downfield shift.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct signals are expected for the quinoline (B57606) core. The chemical shifts are influenced by hybridization and the electronic effects of the substituents.

Quaternary Carbons (C-3, C-4a, C-6, C-8a): The signals for these carbons, which are not attached to any protons, are typically weaker. The C-3 and C-6 carbons, directly bonded to bromine and chlorine respectively, will have their chemical shifts significantly influenced by these halogens. fordham.edu

Methine Carbons (C-2, C-4, C-5, C-7, C-8): These carbons are attached to one proton each. Their assignments are confirmed through techniques like HSQC. The C-2 and C-4 carbons in the pyridine ring are expected at lower fields compared to those in the carbocyclic ring due to the influence of the nitrogen atom. rsc.orgfordham.edu

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

CarbonPredicted Chemical Shift (δ, ppm)Carbon Type
C-2~ 151CH
C-3~ 118C-Br
C-4~ 136CH
C-4a~ 146Quaternary
C-5~ 127CH
C-6~ 131C-Cl
C-7~ 130CH
C-8~ 129CH
C-8a~ 147Quaternary

To overcome the complexities of 1D spectra and provide definitive structural proof, a suite of 2D NMR experiments is employed. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. mdpi.com It would be used to establish the connectivity between H-7 and H-8, and between H-7 and H-5, confirming their positions within the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. mdpi.com It is the primary method for definitively assigning the methine carbons (C-2, C-4, C-5, C-7, C-8) by linking them to their already assigned protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons, which are invisible in HSQC spectra. For instance, correlations from H-2 and H-4 to the quaternary carbon C-4a would help assign this carbon's resonance.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It can be used to confirm spatial relationships, such as the proximity of H-4 and H-5.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups and fingerprint the molecular structure by probing the vibrations of chemical bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The spectrum provides a unique fingerprint of the molecule. For this compound, key absorption bands are expected for the aromatic system and the carbon-halogen bonds. Analysis of related quinoline derivatives suggests the presence of characteristic absorption bands. acs.org

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibrational Assignment
3100–3000Aromatic C-H stretching
1610–1580C=N stretching
1550–1450Aromatic C=C ring stretching
850–800C-H out-of-plane bending
760–505C-Cl stretching. dergipark.org.tr
< 600C-Br stretching. researchgate.net

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering light off the molecule and analyzing the energy shifts. While C-H and C-X (halogen) stretching vibrations are active in both, the aromatic ring vibrations often produce strong, sharp signals in the Raman spectrum, providing further confirmation of the quinoline core structure. DFT calculations on similar molecules like 6-chloroquinoline have been used to predict and assign Raman active modes. dergipark.org.trresearchgate.net Specific experimental Raman data for this compound is not available in the surveyed literature, but C-Cl stretching modes for similar compounds have been observed in Raman spectra. dergipark.org.tr

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

The electronic absorption properties of quinoline derivatives are of significant interest due to their applications in various fields. UV-Vis spectroscopy of these compounds, typically conducted in solvents like chloroform (B151607) or ethanol (B145695), reveals characteristic absorption bands. For similar quinoline derivatives, intense absorption peaks are generally observed in the range of 310–350 nm, which are attributed to π–π* transitions within the conjugated quinoline ring system. mdpi.com Less intense bands may appear at longer wavelengths, around 360–380 nm, often associated with charge transfer characteristics influenced by substituents on the aryl group. mdpi.com

In a study on 6-chloroquinoline, experimental UV-Vis spectra were recorded in the 200–400 nm range. researchgate.netdergipark.org.tr Theoretical modeling using Time-Dependent Density Functional Theory (TD-DFT) is often employed to complement experimental findings and provide a deeper understanding of the electronic transitions. researchgate.netdergipark.org.tr For instance, TD-DFT calculations can predict the absorption wavelengths and help assign them to specific molecular orbital transitions. researchgate.netdergipark.org.tr The substitution pattern on the quinoline ring, including the presence of bromine and chlorine atoms in this compound, is expected to influence the electronic absorption spectrum by altering the energy levels of the molecular orbitals. researchgate.netdergipark.org.tr

Wavelength Range (nm) Assignment Reference
310-350π–π* transitions in the quinoline ring mdpi.com
360-380Charge transfer bands mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the unambiguous confirmation of the molecular formula of a compound. For halogenated quinolines like this compound, HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, allowing for the determination of the elemental composition.

The molecular formula for this compound is C₉H₅BrClN. chemscene.com HRMS analysis would be expected to show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. For example, in the analysis of 3-Bromo-6-chloro-4-phenylquinoline, the calculated m/z for the [M+H]⁺ ion was 317.9680, which was in close agreement with the experimentally found value of 317.9678. acs.org This level of accuracy confirms the elemental composition and, by extension, the molecular formula of the synthesized compound. acs.orgmdpi.com

Compound Molecular Formula Calculated m/z [M+H]⁺ Found m/z [M+H]⁺ Reference
3-Bromo-6-chloro-4-phenylquinolineC₁₅H₁₀BrClN317.9680317.9678 acs.org
3,6-Dibromo-4-phenylquinolineC₁₅H₁₀Br₂N361.9175361.9180 acs.org

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For quinoline derivatives, this technique provides valuable insights into bond lengths, bond angles, and intermolecular interactions. researchgate.net In a related compound, 6-Bromo-N-(2-methyl-2H-benzo[d] researchgate.netnih.govtriazol-5-yl)quinolin-4-amine, a crystallographic analysis revealed that the quinoline moiety is essentially planar. mdpi.com

The crystal structure of halogenated quinolines is influenced by the electronic effects of the substituents. The presence of both bromine and chlorine atoms in this compound is expected to facilitate halogen bonding interactions, which can play a significant role in the crystal packing. Although a specific crystal structure for this compound is not detailed in the provided search results, analysis of similar structures, such as 3-benzyl-6-bromo-2-chloroquinoline (B1442986), confirms that the molecular structures optimized by DFT are generally consistent with the crystal structures determined by single-crystal X-ray diffraction. tandfonline.comtandfonline.com

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) has become an indispensable tool for complementing experimental data and providing a deeper understanding of the electronic structure and properties of molecules. researchgate.netfigshare.com

DFT calculations are widely used to determine the most stable (lowest energy) conformation of a molecule. scielo.br For quinoline derivatives, methods like B3LYP with basis sets such as 6-311G(2d,p) or 6-311++G(d,p) are commonly employed to optimize the molecular geometry. dergipark.org.trtandfonline.com Conformational analysis helps in understanding the spatial arrangement of the atoms and can be compared with experimental data from X-ray crystallography. nih.govtandfonline.com Studies on related quinoline compounds have shown that DFT-optimized molecular structures are in good agreement with crystal structures determined by X-ray diffraction. tandfonline.comtandfonline.com For 6-chloroquinoline, DFT calculations have shown that the molecule is perfectly planar. dergipark.org.tr

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of a molecule. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), provides information about the molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller HOMO-LUMO gap generally implies higher reactivity.

For quinoline derivatives, the distribution of the HOMO and LUMO densities indicates the regions susceptible to electrophilic and nucleophilic attack, respectively. DFT calculations can map these orbitals, providing a visual representation of the electron density distribution. ajchem-a.com In a study of 6-chloroquinoline, FMO analysis was used to explore the chemical reactivity of the compound, revealing that chlorine substitution significantly alters the reactive nature of the quinoline moiety. researchgate.netdergipark.org.tr

Parameter Significance Reference
HOMOHighest Occupied Molecular Orbital; region of electron donation (nucleophilic) ajchem-a.com
LUMOLowest Unoccupied Molecular Orbital; region of electron acceptance (electrophilic) ajchem-a.com
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability ajchem-a.com

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP map uses a color-coded scheme to represent different electrostatic potential regions on the molecular surface. ajchem-a.com

Typically, red-colored regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue-colored regions represent positive electrostatic potential, which are prone to nucleophilic attack. ajchem-a.com Green areas correspond to regions of neutral potential. ajchem-a.com For halogenated quinolines, the MEP surface can highlight the electron-deficient and electron-rich sites, providing insights into potential intermolecular interactions, such as hydrogen bonding. iucr.org DFT calculations are used to generate these maps, which are instrumental in understanding the biological activity and reactivity of the molecule. mdpi.com


Atomic Charge Distribution Analysis (e.g., Mulliken Population Analysis)

Atomic charge distribution analysis is crucial for understanding the reactivity and intermolecular interactions of a molecule. The Mulliken population analysis, derived from quantum chemical calculations, assigns partial charges to each atom, offering a quantitative view of the electronic landscape. nih.gov For this compound, the distribution is heavily influenced by the presence of three electronegative atoms: nitrogen, chlorine, and bromine.

The nitrogen atom in the quinoline ring is an electrophilic center, drawing electron density from the adjacent carbon atoms. Similarly, the halogen substituents (bromine at position 3 and chlorine at position 6) are strongly electron-withdrawing. This results in a net positive charge on the carbon atoms bonded directly to them (C-3 and C-6) and an accumulation of negative charge on the N, Cl, and Br atoms themselves. The rest of the carbon atoms in the aromatic system exhibit a non-uniform distribution of smaller positive or negative charges, creating a complex electrostatic potential map. nih.gov This charge distribution is critical in predicting the sites susceptible to nucleophilic or electrophilic attack. researchgate.net For instance, the analysis of related chloroquinolines shows that chlorine substitution significantly modifies the reactive nature of the quinoline structure. dergipark.org.tr

Table 1: Illustrative Mulliken Atomic Charges in a Related Halogenated Quinoline Derivative Note: This table presents representative data for a similar molecule, 2-chloroquinoline-3-carboxaldehyde, to illustrate the expected charge distribution trends.

Atom Charge (a.u.)
C2 0.258
C3 0.096
C4 -0.126
N1 -0.141
Cl -0.048
O -0.315

Data derived from computational studies on 2-chloroquinoline-3-carboxaldehyde. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex many-electron wavefunction into a representation of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.de This method is particularly effective for quantifying intramolecular interactions, such as hyperconjugation, by examining the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uba.ar The stabilization energy (E(2)) associated with these interactions indicates the strength of the charge delocalization. uni-muenchen.de

In this compound, significant intramolecular interactions are expected:

Lone Pair Delocalization: The lone pair orbitals of the nitrogen (LP(N)), chlorine (LP(Cl)), and bromine (LP(Br)) atoms can act as donors. They delocalize into the antibonding π* orbitals of the quinoline ring. For example, the interaction LP(N) → π*(C2-C3) contributes to the electronic stability of the ring system.

Hyperconjugation: Interactions occur between the filled π orbitals of the aromatic ring (donors) and the empty σ* antibonding orbitals of adjacent C-C or C-H bonds (acceptors), and vice-versa.

These charge transfer events are crucial for stabilizing the molecule and influence its electronic properties, including its potential for non-linear optical activity. acs.orgresearchgate.net The NBO analysis confirms the presence of intramolecular charge transfer, which is a key factor in the stability of such compounds. acs.org

Table 2: Representative Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis of a Related Molecule Note: This table shows typical interactions and stabilization energies found in heterocyclic systems to illustrate the concept.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
π(C5-C6) π*(C7-C8) 20.5
LP(1) N9 π*(C2-C3) 18.2
LP(1) O1 σ*(N2-C3) 25.8

Data derived from computational studies on related heterocyclic compounds. nih.gov

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are routinely used to predict spectroscopic parameters, which can then be validated against experimental data to confirm molecular structures. acs.org

Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts. nih.gov Theoretical ¹H and ¹³C NMR spectra for this compound can be predicted. For related quinoline derivatives, calculated chemical shifts, especially for ¹³C, show strong correlation with experimental values, although reassignments of some experimental signals are sometimes suggested by the computational results. mdpi.com For example, in 3-Bromo-6-chloro-4-phenylquinoline, the proton at the C2 position is expected to be significantly deshielded due to the adjacent nitrogen, with a predicted signal around δ 9.03 ppm. acs.org

Infrared (IR): DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR spectra. dergipark.org.tr This allows for the confident assignment of vibrational modes, such as C-H stretching in the aromatic region (typically 3000-3100 cm⁻¹), C=C and C=N stretching modes, and the characteristic C-Cl and C-Br stretching vibrations at lower frequencies. dergipark.org.tracs.org

UV-Visible (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net For quinoline derivatives, the high-energy absorption bands are typically assigned to π–π* transitions. nih.gov The predicted spectra can be compared with experimental results, and the calculations can also model how the absorption maxima shift in different solvents. researchgate.netnih.gov

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for 3-Bromo-6-chloro-4-phenylquinoline

Parameter Experimental Value Calculated Value
¹H NMR (δ, ppm) H2 9.03 -
¹H NMR (δ, ppm) H5 8.06 -
¹³C NMR (δ, ppm) C2 152.2 -
¹³C NMR (δ, ppm) C3 119.6 -
IR (cm⁻¹) C=N/C=C Stretch 1603 -
IR (cm⁻¹) C-Cl/C-Br Region 826 -

Experimental data from the synthesis of 3-Bromo-6-chloro-4-phenylquinoline. acs.org Calculated values require specific high-level computations not available in the provided search results but follow established methodologies. github.io

Non-Linear Optical (NLO) Properties Estimation

Molecules with significant intramolecular charge transfer (ICT), often arising from electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. nih.gov The quinoline nucleus in this compound acts as an electron acceptor. The NLO response is primarily quantified by the first-order hyperpolarizability (β).

Computational chemistry allows for the estimation of NLO properties by calculating the dipole moment (μ) and hyperpolarizability tensors using DFT methods. acs.org The magnitude of the total hyperpolarizability (β_tot) is a key indicator of a molecule's potential for second-order NLO applications. The results are often compared to a standard reference material like urea. For many organic compounds, the calculated hyperpolarizability values are found to be significantly higher than that of urea, indicating their potential as NLO materials. acs.orgfrontiersin.org The presence of halogen atoms and the extended π-system in this compound suggests it could possess notable NLO properties. researchgate.net

Table 4: Calculated NLO Properties for a Representative Organic Molecule Compared to Urea Note: This table presents data for a chromone-based derivative to illustrate the typical parameters calculated.

Parameter Compound 3b Urea (Reference)
µ (Debye) 8.13 1.37
β_tot (esu) 1.15 x 10⁻²⁹ 0.13 x 10⁻³⁰

Data derived from computational studies on chromone-based thiosemicarbazone derivatives. acs.org

Solvent Effects on Electronic and Vibrational Properties

The electronic and vibrational properties of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical calculations can model these effects using approaches like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. dergipark.org.trscirp.org

Studies on related quinoline systems show that solvent polarity can alter both thermodynamic stability and spectroscopic properties. scirp.orgrsc.org For UV-Vis spectra, an increase in solvent polarity can cause a shift in the absorption maxima. nih.gov This solvatochromic shift (either a red shift to longer wavelengths or a blue shift to shorter wavelengths) depends on the relative stabilization of the ground and excited states by the solvent. If the excited state is more polar than the ground state, a polar solvent will stabilize it more, leading to a red shift (bathochromism). nih.gov Similarly, vibrational frequencies in IR spectra can also be affected by solute-solvent interactions, such as hydrogen bonding. dergipark.org.tr

Theoretical Models for Tautomeric Equilibria in Related Quinoline Systems

While this compound itself is not prone to common tautomerism, many of its derivatives, particularly those with hydroxyl or amino substituents, can exist as an equilibrium mixture of two or more tautomers. nuph.edu.uamdpi.com Theoretical models, primarily using DFT, are invaluable for studying these equilibria. scirp.org

A classic example is the keto-enol tautomerism in hydroxyquinolines, such as the equilibrium between 4-hydroxyquinoline (B1666331) and quinolin-4(1H)-one. nuph.edu.uaresearchgate.net Computational studies can determine the optimized geometries and relative energies (enthalpies and Gibbs free energies) of each tautomer in the gas phase and in various solvents. scirp.org These calculations consistently show that for quinolin-4-ones, the keto (or NH-oxo) form is significantly more stable than the enol (or hydroxy) form, often by several kcal/mol. scirp.orgresearchgate.net This theoretical prediction is confirmed by experimental NMR and IR data, which show the predominance of the keto tautomer in both solution and the solid state. nuph.edu.uaresearchgate.net The models can also investigate the transition state connecting the tautomers, revealing the energy barrier for the proton transfer process. nih.gov

Table 5: Illustrative Calculated Relative Energies for Quinolin-4-one Tautomers

Tautomer Relative Enthalpy (kcal/mol) (Gas Phase) Relative Enthalpy (kcal/mol) (DMF Solvent)
Ketone (Q-4-one) 0.00 0.00
Enol (4-OH-Q) 4.30 5.25

Data derived from a theoretical study on quinoline-4-one derivatives. scirp.org

Applications and Therapeutic Potential of 3 Bromo 6 Chloroquinoline Derivatives

Medicinal Chemistry and Pharmaceutical Development

The unique electronic and steric properties conferred by the bromine atom at the 3-position and the chlorine atom at the 6-position make 3-bromo-6-chloroquinoline a versatile building block in drug discovery. Researchers have utilized this scaffold to develop a multitude of derivatives, exploring their potential as treatments for infectious diseases, cancer, and inflammatory conditions.

The quinoline (B57606) nucleus is a well-established pharmacophore in antimicrobial agents. While extensive research has been conducted on various quinoline derivatives, studies focusing specifically on the antibacterial properties of this compound derivatives are an emerging area. However, research on related halo-substituted quinolines provides strong evidence for their potential.

Halogenated 8-hydroxyquinoline (B1678124) derivatives, for instance, have shown significant antigrowth activity against Gram-negative bacteria. researchgate.net The position and type of halogen substitution are known to critically impact antimicrobial efficacy. Furthermore, quinolinequinones, a related class of compounds, have demonstrated potent activity against Gram-positive strains, including Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Novel tetracyclic azaphenothiazines incorporating a quinoline ring have also been developed and show antibacterial properties. mdpi.com These findings underscore the potential of halogenated quinoline scaffolds, including the this compound core, in the development of new antibacterial agents to combat drug-resistant pathogens.

Derivatives of this compound have been investigated for their fungitoxic properties, demonstrating significant potency against a range of fungal species. One key study focused on the preparation and antifungal activity of 3-bromo-6-chloro-8-quinolinol. fordham.edufordham.edu This compound was tested against six different fungi, revealing potent inhibitory effects.

The study highlighted that 3,6-dihalo-8-quinolinols were completely inhibitory to four of the tested fungi at concentrations below 1 µg/mL. fordham.edu Specifically, 6-bromo-3-chloro-8-quinolinol, a structural isomer, inhibited four fungal species at levels below 1 μg/ml and was effective against Aspergillus niger and Mucor cirinelloides at 2 μg/ml. fordham.edu This research indicates that the specific arrangement of halogen substituents on the 8-quinolinol scaffold is a critical determinant of antifungal potency.

CompoundFungal SpeciesMinimal Inhibitory Concentration (MIC)
3,6-Dihalo-8-quinolinolsAspergillus oryzae&lt; 1 µg/mL
3,6-Dihalo-8-quinolinolsMyrothecium verrucaria&lt; 1 µg/mL
3,6-Dihalo-8-quinolinolsTrichoderma viride&lt; 1 µg/mL
3,6-Dihalo-8-quinolinolsTrichophyton mentagrophytes&lt; 1 µg/mL
6-Bromo-3-chloro-8-quinolinolAspergillus niger2 µg/mL
6-Bromo-3-chloro-8-quinolinolMucor cirinelloides2 µg/mL

The this compound scaffold has served as a valuable starting point for the synthesis of novel compounds with promising anticancer activity. Researchers have modified this core structure to create derivatives that exhibit cytotoxicity against various human cancer cell lines.

One area of investigation involves the synthesis of acetylenic quinolinesulfonamide derivatives from this compound. nih.gov These compounds have been evaluated for their anti-breast cancer activity, with several derivatives showing potent growth inhibition against cell lines such as MCF-7, MDA-MB-231, and T-47D. nih.gov For example, 4-(3-propynylthio)-7-[N-methyl-N-(3-propynyl)sulfamoyl]quinoline demonstrated significant activity against T47D cells with an IC₅₀ value of 0.07 µM. nih.gov

Other research has focused on different modifications. A study on quinoline-4-carboxylic acid derivatives found that 2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid showed inhibitory activity against HeLa cancer cells. nih.gov Additionally, this compound-8-carboxylic acid has been implicated in the development of inhibitors for protein kinase CK2, a target in cancer therapy.

Derivative ClassSpecific Compound ExampleCancer Cell LineActivity (IC₅₀)
Acetylenic Quinolinesulfonamides4-(3-Propynylthio)-7-[N-methyl-N-(3-propynyl)sulfamoyl]quinolineT-47D (Breast)0.07 µM
Acetylenic Quinolinesulfonamides2-(3-Propynylthio)-6-[N-methyl-N-(3-propynyl)sulfamoyl]quinolineMDA-MB-231 (Breast)0.09 µM
Quinoline-4-carboxylic acids2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acidHeLa (Cervical)Inhibitory activity noted
AzaphenothiazinesCompound 11 (a quinobenzothiazine derivative)HCT-116 (Colon)7.7 µM
AzaphenothiazinesCompound 21 (a chlorpromazine (B137089) derivative)A549 (Lung)6.4 µM

The quinoline ring is the foundational structure for some of the most important antimalarial drugs in history, including chloroquine (B1663885). nih.gov However, the emergence of drug-resistant strains of the malaria parasite, Plasmodium falciparum, has necessitated the development of new therapeutic agents. researchgate.net The this compound scaffold is being explored in the synthesis of novel antimalarial candidates designed to overcome these resistance mechanisms.

The mechanism of action for many quinoline-based antimalarials involves interfering with the detoxification of heme in the parasite's food vacuole. nih.gov Modifications to the quinoline core, including the introduction of halogen atoms, are a key strategy in creating new analogues. Research into 3-halo chloroquine derivatives has shown that they can inhibit the proliferation of both chloroquine-susceptible and -resistant P. falciparum. researchgate.net By creating hybrid molecules that combine the 7-chloroquinoline (B30040) moiety with other pharmacophores, researchers aim to develop compounds with enhanced activity. mdpi.commdpi.com This molecular hybridization approach, applied to scaffolds like this compound, represents a promising path toward the next generation of antimalarial drugs.

Tuberculosis (TB) remains a major global health threat, and the rise of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new drugs. nih.gov Quinoline derivatives have been identified as a promising class of compounds for the development of novel antitubercular agents. nih.gov

Research has shown that substitutions at the C-6 position of the quinoline ring can significantly impact anti-TB activity. A study on arylated quinoline carboxylic acids revealed that introducing a chlorine or bromine atom at the C-6 position led to a twofold increase in the inhibition of Mtb H₃₇Rv. nih.gov The 6-chloro derivative was identified as the most inhibitory compound in that specific series. nih.gov These compounds are believed to exert their effect by inhibiting Mtb DNA gyrase, an essential enzyme for bacterial replication. nih.gov The findings suggest that the this compound scaffold is a highly promising backbone for the design of new and more effective antitubercular drugs.

The therapeutic potential of quinoline derivatives extends to inflammatory conditions. While direct research on the anti-inflammatory properties of this compound itself is limited, studies on structurally related compounds indicate this is a promising area for future investigation.

For example, a study on 3-bromo isoquinoline (B145761) derivatives, which share the bromo-substituted heterocyclic core, found that they possess noteworthy analgesic and anti-inflammatory activity. jptcp.com Similarly, another study synthesized a series of 6-bromo-4(3H)-quinazolinone derivatives and reported that representative compounds showed promising anti-inflammatory and analgesic effects in animal models. nih.gov The broad pharmacological profile of quinoline derivatives in general, which includes anti-inflammatory activity, further supports the potential for molecules derived from the this compound scaffold to be developed as novel anti-inflammatory agents. nih.gov

Antiviral Activities (e.g., SARS-CoV-2 Spike Protein Interactions)

The global health crisis precipitated by the SARS-CoV-2 virus spurred intensive research into novel antiviral agents. A primary target for therapeutic intervention is the viral spike (S) protein, which mediates the entry of the virus into host cells by binding to the angiotensin-converting enzyme 2 (ACE2) receptor. nih.govmdpi.com While the broader class of quinoline derivatives has been investigated for antiviral properties, including against SARS-CoV-2, specific studies detailing the interactions of this compound derivatives with the SARS-CoV-2 spike protein are not extensively available in the current body of scientific literature. frontiersin.org

Computational studies have explored the potential of various quinoline-based compounds as inhibitors of key viral proteins. For instance, in silico analyses have been conducted on fluorine-based quinolines and their interactions with the spike protein, the spike-ACE2 complex, and the human serine protease TMPRSS2, which is involved in viral activation. osti.gov These studies have highlighted the potential for halogenated quinolines to exhibit significant binding affinities with these viral targets. However, research that specifically isolates and examines the antiviral efficacy and spike protein binding of derivatives synthesized from a this compound core is still an emerging area. The development of novel antiviral agents is an ongoing process, and future research may yet elucidate the specific potential of this compound derivatives in this therapeutic area.

Rational Drug Design and Structure-Activity Relationship (SAR) Studies

Rational drug design is a targeted approach to the discovery of new medications that relies on an understanding of the molecular targets and the mechanisms of action of a drug. A critical component of this process is the establishment of Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. For quinoline derivatives, SAR studies are instrumental in optimizing their therapeutic potential by modifying substituents on the quinoline core.

In the context of anticancer research, the presence and position of halogen atoms on the quinoline ring have been shown to be significant determinants of cytotoxic activity. Studies on various substituted quinoline derivatives have demonstrated that compounds featuring bromo and nitro substitutions can exhibit potent antiproliferative effects against various cancer cell lines. For example, 6-Bromo-5-nitroquinoline has been identified as having significant antiproliferative activity and the potential to induce apoptosis in cancer cells. nih.gov Similarly, highly brominated quinoline derivatives have shown considerable inhibitory effects against cancer cell lines, with some brominated 8-hydroxyquinolines demonstrating potent anticancer activity. nih.gov

While these studies underscore the importance of bromine substitution in the biological activity of quinolines, comprehensive SAR studies specifically centered on a series of this compound derivatives are not widely documented. The interplay between the bromo group at the 3-position and the chloro group at the 6-position, in conjunction with various other substitutions, would be a key area of investigation to systematically explore and optimize the therapeutic potential of this particular class of compounds.

Molecular Docking and Ligand-Target Binding Affinity Assessments

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand the interaction between a ligand and its target protein at a molecular level, and to estimate the binding affinity of the ligand.

Derivatives of halogenated quinolines have been the subject of molecular docking studies to explore their potential as inhibitors of various biological targets. In the realm of antibacterial research, for instance, quinoline-based chalcones with bromo and chloro substitutions have been docked with DNA gyrase, an essential bacterial enzyme. researchgate.net These studies have indicated that such substitutions can lead to high interaction energies with the target, suggesting a potential mechanism for their antibacterial action. researchgate.net

In another study focused on antibacterial agents, novel quinoline derivatives were synthesized and their binding patterns with DNA gyrase were investigated through molecular docking. The results revealed that the synthesized compounds exhibited minimum binding energies ranging from –6.0 to –7.33 kcal/mol, indicating favorable interactions with the active site of the enzyme. semanticscholar.org Furthermore, molecular docking analyses of imidazoquinoline derivatives, including those with chloro-substituents, have shown high docking scores and strong binding energy values against various bacterial protein targets. nih.gov

These findings collectively suggest that the this compound scaffold could serve as a promising foundation for the design of potent inhibitors for various enzymatic targets. The specific binding modes and affinities of its derivatives would, however, need to be evaluated on a case-by-case basis against specific proteins of therapeutic interest.

Derivative ClassTarget ProteinKey Findings from Docking Studies
Bromo and Chloro Substituted Quinoline ChalconesDNA GyraseHigh interaction energies, suggesting potent inhibitory activity. researchgate.net
Novel Quinoline DerivativesDNA GyraseMinimum binding energies indicate favorable interactions within the active site. semanticscholar.org
Chloro-substituted ImidazoquinolinesVarious Bacterial ProteinsHigh docking scores and strong binding energies were observed. nih.gov

Computational Drug-Likeness and Pharmacokinetic (ADMET) Predictions

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of potential drug candidates, which include their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico ADMET prediction models are valuable tools that help in identifying compounds with favorable drug-like properties, thereby reducing the likelihood of late-stage failures in drug development.

The ADMET properties of various quinoline derivatives have been evaluated using computational methods. For instance, a study on a series of newly synthesized quinoline derivatives, including N'-((6-bromo-2-chloroquinolin-3-yl)methylene)-2-chloroacetohydrazide, conducted in silico ADMET studies to assess their drug-likeness and toxicity profiles. researchgate.net The results from these computational analyses indicated that the synthesized compounds possessed reliable ADME properties and were predicted to be non-toxic. researchgate.net

Lipophilicity is a key parameter influencing the ADMET profile of a compound. nih.govnih.gov Studies on quinoline-1,4-quinone hybrids have utilized both experimental and computational methods to determine their lipophilicity and predict their bioavailability through ADMET parameters. nih.govnih.gov These analyses have shown that most of the studied hybrids are suitable for oral administration and are not predicted to have neurotoxic effects. nih.govnih.gov

These examples highlight the utility of in silico tools in profiling the ADMET characteristics of halogenated quinolines. Such predictions are essential for guiding the optimization of this compound derivatives to enhance their potential as viable drug candidates.

ADMET ParameterGeneral Findings for Halogenated Quinolines
Absorption Many derivatives are predicted to be suitable for oral administration. nih.govnih.gov
Distribution Lipophilicity, influenced by halogenation, is a key determinant. nih.govnih.gov
Metabolism Varies depending on the specific substitutions on the quinoline ring.
Excretion Influenced by the overall physicochemical properties of the molecule.
Toxicity Many synthesized derivatives have been predicted to be non-toxic in silico. researchgate.net

Materials Science Applications

Beyond their therapeutic potential, quinoline derivatives have also found applications in the field of materials science, particularly in the development of functional organic molecules with specific optical and electronic properties.

Fluorescent probes and dyes are indispensable tools in various scientific disciplines, including biology, chemistry, and environmental science. The quinoline ring system is a component of many fluorescent compounds due to its aromatic nature and the ability of its derivatives to exhibit luminescence.

While specific research on the fluorescent properties of this compound is not extensively reported, the broader class of quinoline derivatives has been explored for these applications. The introduction of different functional groups and metal chelation can tune the photophysical properties of quinoline-based molecules, leading to the development of novel fluorescent materials. Further investigation into the synthesis and characterization of derivatives of this compound could reveal their potential utility as scaffolds for new fluorescent probes and dyes.

The development of chemical sensors and imaging agents is a rapidly advancing area of research, with a continuous demand for new materials that can selectively detect and visualize specific analytes or biological processes. The principles of fluorescence are often harnessed in the design of these tools.

Although there is a lack of specific studies on the use of this compound in the fabrication of sensors and imaging agents, the general class of quinoline derivatives has been successfully employed for these purposes. The ability of the quinoline nitrogen to coordinate with metal ions, coupled with the tunable fluorescence of the aromatic system, makes these compounds attractive candidates for the development of chemosensors. Future research may explore the potential of this compound as a building block for the synthesis of novel sensors and imaging probes, leveraging the electronic effects of the bromo and chloro substituents to achieve desired sensing capabilities.

Optoelectronic Material Development

Information on the use of this compound derivatives in the development of optoelectronic materials is not available in the current body of scientific literature. Research into the photophysical properties and potential applications of this specific class of compounds in areas such as OLEDs, organic photovoltaics, or other optoelectronic devices has not been published.

Emerging Research Frontiers and Future Perspectives

Advancements in Asymmetric Synthesis of Chiral 3-Bromo-6-chloroquinoline Derivatives

The development of stereochemically defined molecules is a cornerstone of modern drug discovery, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. While significant research has focused on the synthesis of quinoline (B57606) derivatives, the asymmetric synthesis of chiral derivatives, particularly those starting from a pre-functionalized core like this compound, remains a developing field.

Future advancements are anticipated in the use of chiral catalysts—including transition metal complexes with chiral ligands and organocatalysts—to introduce stereocenters with high enantioselectivity. Research efforts are directed toward developing methods that can directly functionalize the quinoline core, for instance, through enantioselective C-H activation or conjugate additions to activated quinoline systems. These strategies would allow for the creation of novel, optically active compounds derived from this compound for evaluation as potential therapeutic agents.

Exploration of Novel Catalytic Systems for Highly Selective Transformations

The functionalization of the quinoline ring system is greatly facilitated by catalysis. doaj.org Researchers are actively exploring novel catalytic systems to achieve highly selective chemical transformations on halo-substituted quinolines like this compound. These efforts aim to provide efficient and atom-economical routes to complex molecules.

Transition-metal catalysis remains a major focus, with palladium, copper, and ruthenium being frequently employed. nih.govnih.gov For example, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, are used to introduce aryl or other carbon-based substituents at the bromine-bearing C-3 position. chim.it One study demonstrated a one-pot synthesis starting from this compound using sodium methanethiolate (B1210775) to produce dipropragylthioquinoline. mdpi.com Furthermore, acid-promoted reactions have been successfully used in the synthesis of 3-Bromo-6-chloro-4-phenylquinoline. acs.org

Future research is focused on developing catalysts that offer greater regioselectivity, allowing chemists to precisely target a specific position on the quinoline ring without the need for cumbersome protecting-group strategies. This includes the use of directing groups that can guide a metal catalyst to a particular C-H bond. nih.gov The development of catalysts based on earth-abundant and non-toxic metals is also a key goal for creating more sustainable synthetic processes.

Catalyst TypeApplication in Quinoline SynthesisReference
Palladium (Pd)Suzuki-Miyaura cross-coupling reactions to form C-C bonds. chim.it
Copper (Cu)Catalyzed cyclization and C-N coupling reactions. acs.orgrsc.org
Ruthenium (Ru)C-H arylation of aromatic amides. nih.gov
N-Bromosuccinimide (NBS)Catalyzed one-pot synthesis of indolo[2,3-b]quinolines. nih.gov
Silver (Ag)Catalyzed cyclization of 2-alkynylquinolines. chim.it

Integrated Experimental and Computational Approaches for Mechanistic Insights

The combination of laboratory experiments and computational modeling provides a powerful paradigm for understanding reaction mechanisms and predicting molecular properties. bohrium.com For quinoline derivatives, this integrated approach is becoming indispensable. Density Functional Theory (DFT) calculations are routinely used to optimize molecular geometries, calculate NMR chemical shifts, and explore electronic properties like frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP). nih.govacs.org

These computational studies help elucidate reaction pathways, rationalize observed regioselectivity, and identify chemically active sites within a molecule. nih.govacs.org For instance, computational analysis can determine the most acidic protons on a quinoline ring, guiding the design of regioselective metalation reactions. worktribe.com Molecular dynamics simulations further allow researchers to model the interaction of quinoline derivatives with biological targets or their behavior at interfaces, such as in corrosion inhibition studies. bohrium.comresearchgate.net This synergy between "in vitro" and "in silico" methods accelerates the design-synthesis-test cycle, leading to a more rational development of new functional molecules based on the this compound scaffold.

Targeted Derivatization for Multi-Targeted Ligands in Medicinal Chemistry

Complex diseases such as cancer and Alzheimer's disease often involve multiple biological pathways. nih.govmdpi.com This has driven the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with two or more distinct biological targets. nih.gov The quinoline scaffold is an ideal framework for designing MTDLs due to its chemical tractability and proven record in medicinal chemistry. nih.govbohrium.com

Starting with this compound, medicinal chemists can use the two halogen atoms as synthetic handles to introduce different pharmacophores, each designed to interact with a specific target. For example, researchers have designed and synthesized quinoline-based hybrids that act as both enzyme inhibitors and anti-inflammatory agents for potential use in Alzheimer's disease. nih.gov Other studies have focused on creating quinoline-oxadiazole derivatives that dually inhibit the EGFR tyrosine kinase and microbial DNA gyrase, thus possessing both anticancer and antimicrobial properties. rsc.org The MTDL strategy represents a sophisticated approach to drug design, moving beyond the "one molecule, one target" paradigm to create more effective therapeutics. preprints.org

Investigations into Structure-Toxicity Relationships and Toxicity Mitigation Strategies

While quinoline derivatives have immense therapeutic potential, understanding their toxicity is critical for developing safe medicines. preprints.orgmdpi.com The relationship between a molecule's structure and its toxicological profile (structure-toxicity relationship, STR) is a key area of investigation. nih.gov Even minor structural changes, such as altering the position of a substituent, can significantly impact a compound's toxicity. mdpi.com Studies have shown that for some quinolines, the introduction of a hydroxyl group can reduce toxicity. pharmacy180.com

For halogenated quinolines like this compound, research focuses on how the type and position of the halogen atoms influence genotoxicity and cytotoxicity. nih.gov Computational tools are increasingly used to predict toxicity profiles in silico, assessing parameters like the lowest observed adverse effect level (LOAEL) to create a toxicity/activity ratio. turkjps.org

Mitigation strategies involve targeted chemical modifications to reduce toxicity while preserving or enhancing the desired biological activity. mdpi.com This can include introducing specific functional groups to alter metabolic pathways and prevent the formation of reactive metabolites. mdpi.com A thorough understanding of STR is essential for guiding the design of safer quinoline-based drugs. preprints.orgnih.gov

Application of Machine Learning and AI in Drug Design and Synthesis Prediction for Quinoline Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. acs.org These technologies are being applied to quinoline derivatives to accelerate the entire research and development pipeline. doaj.org ML models can predict the biological activity of novel compounds, screen large virtual libraries for promising drug candidates, and identify structure-activity relationships from complex datasets. mdpi.com

Generative AI models, such as the Medical Generative Adversarial Network (MedGAN), have been specifically trained to design novel quinoline-scaffold molecules with desirable drug-like properties. azoai.commdpi.com One such model demonstrated the ability to generate thousands of new, valid quinoline structures. azoai.comnih.gov In the realm of synthesis, AI can predict the outcomes of chemical reactions and even perform retrosynthesis, proposing viable synthetic routes to a target molecule. researchgate.netacs.org For example, ML models can predict the most likely site of electrophilic substitution on a quinoline ring, aiding in synthetic planning. doaj.org The integration of AI and ML promises to significantly reduce the time and cost associated with discovering and developing new drugs based on the this compound framework.

Development of Prodrug Strategies for Enhanced Bioavailability and Reduced Off-Target Effects

A significant challenge in drug development is ensuring that an active compound can reach its biological target in sufficient concentrations, a property known as bioavailability. mdpi.comnih.gov Many promising quinoline derivatives suffer from poor solubility or an inability to cross biological membranes, limiting their therapeutic effectiveness. mdpi.commdpi.com

A powerful strategy to overcome these limitations is the development of prodrugs. preprints.org A prodrug is an inactive or less active form of a drug that is converted into the active form within the body, typically by enzymatic action. mdpi.com This approach can be used to temporarily mask polar functional groups that hinder membrane transport. preprints.orgmdpi.com For example, a carboxyl group on a quinoline derivative can be esterified; this masks the polar group, allowing the molecule to be absorbed more easily, after which esterase enzymes in the blood or liver cleave the ester to release the active drug. mdpi.commdpi.com This strategy not only enhances bioavailability but can also help reduce off-target effects by controlling where and when the active drug is released. mdpi.com Applying prodrug strategies to derivatives of this compound could unlock their full therapeutic potential.

Preclinical and Clinical Translational Research Pathways for Promising Derivatives

The journey of a promising chemical compound from laboratory discovery to a clinically approved therapeutic is a long and complex process. For derivatives of this compound, this pathway is being actively explored, particularly in the realms of oncology and infectious diseases. The core structure of quinoline is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous approved drugs. orientjchem.orgekb.egarabjchem.org The strategic placement of halogen atoms, such as bromine and chlorine, is a well-established method in drug design to potentially enhance the efficacy and metabolic properties of a molecule. orientjchem.orgmdpi.com This has spurred significant research into the preclinical evaluation of various this compound derivatives, aiming to identify lead compounds for clinical translation.

The translational pathway for these derivatives begins with the identification of a "hit" compound, often through screening libraries of synthesized molecules for activity against a specific biological target, such as a cancer cell line or a pathogen. Once a hit is identified, it undergoes extensive preclinical evaluation to establish its therapeutic potential. This phase involves a battery of in vitro and in vivo studies designed to characterize its efficacy, mechanism of action, and preliminary safety profile.

A significant focus of preclinical research for quinoline derivatives has been on their anticancer properties. arabjchem.org Researchers have synthesized and evaluated numerous compounds, revealing that modifications to the quinoline core can lead to potent antiproliferative agents. ekb.eg For instance, studies have shown that certain quinoline derivatives can inhibit the growth of various cancer cell lines, including those of the breast, colon, and lung. arabjchem.orgnih.gov

A noteworthy example of a promising halogenated quinoline derivative that illustrates the preclinical development path is IND-2, a 4-chloro-2-methylpyrimido[1”,2”:1,5]pyrazolo[3,4-b]quinoline. nih.gov While not a direct derivative of this compound, its progression highlights the key stages of preclinical assessment for this class of compounds. IND-2 has demonstrated potent and selective cytotoxic activity against colon and prostate cancer cell lines. nih.govnih.gov Further investigation into its mechanism revealed that it induces apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.net Specifically, it was found to cause a loss of the mitochondrial membrane potential and inhibit topoisomerase IIα, an enzyme crucial for DNA replication in cancer cells. nih.govresearchgate.net This level of mechanistic detail is vital for the preclinical package of a potential drug candidate.

The following table summarizes the in vitro cytotoxicity data for IND-2 against various cancer cell lines, showcasing the type of data generated during preclinical evaluation.

CompoundCancer Cell LineType of CancerIC50 Value (µM)Reference
IND-2HCT-116Colon Cancer0.6 nih.gov
IND-2S1Colon Cancer0.8 nih.gov
IND-2PC-3Prostate Cancer0.8 - 3.0 nih.govnih.gov
IND-2DU-145Prostate Cancer1.2 - 3.5 nih.govnih.gov
IND-2MCF-7Breast Cancer> 10 nih.gov
IND-2MDAMB-231Breast Cancer> 10 nih.gov

Following promising in vitro results, the next step in the translational pathway is lead optimization. This stage involves medicinal chemists synthesizing new analogues of the lead compound to improve its potency, selectivity, solubility, and pharmacokinetic properties, while reducing potential toxicity. wjpsonline.com For quinoline derivatives, this could involve modifying the substituents on the phenyl ring or altering the groups at other positions of the quinoline core. nih.gov

Once an optimized lead compound is selected, it enters Investigational New Drug (IND)-enabling studies. This is a formal stage of preclinical development regulated by bodies like the U.S. Food and Drug Administration (FDA). These studies involve more rigorous safety and toxicology testing in animal models to ensure the compound is reasonably safe for initial testing in humans. Some quinoline-based kinase inhibitors have successfully navigated this phase and advanced into clinical trials. ijmphs.comnih.gov

The ultimate goal is to initiate clinical trials, which are conducted in three phases to evaluate the safety and efficacy of the new drug in humans. While specific derivatives of this compound are still in the early preclinical stages, the robust and expanding body of research on related halogenated quinolines provides a clear roadmap for their potential journey into clinical use. The continued exploration of their mechanisms of action and the optimization of their drug-like properties are critical frontiers that will determine their future as therapeutic agents. mdpi.com

Q & A

Q. What are the recommended synthetic strategies for preparing 3-Bromo-6-chloroquinoline with high purity?

  • Methodological Answer : Synthesis typically involves sequential halogenation of the quinoline scaffold. Bromination at position 3 can be achieved using NBS\text{NBS} (N-bromosuccinimide) under radical initiation, while chlorination at position 6 may employ SO2Cl2\text{SO}_2\text{Cl}_2 or Cl2\text{Cl}_2 gas in anhydrous conditions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity. Yield optimization often requires temperature control (0–5°C for bromination, 25°C for chlorination) .

Q. What spectroscopic methods are effective for characterizing this compound?

  • Methodological Answer :
  • 1H^1\text{H}-NMR : Distinguishes aromatic protons (δ 7.2–8.9 ppm) and confirms substituent positions via coupling patterns.
  • 13C^{13}\text{C}-NMR : Identifies carbon environments (e.g., C-Br at ~120 ppm, C-Cl at ~125 ppm).
  • HRMS : Validates molecular weight (theoretical C9H5BrClN\text{C}_9\text{H}_5\text{BrClN}: 242.35 g/mol; observed [M+H]+^+: 243.35).
  • X-ray crystallography : Resolves regiochemical ambiguity in solid-state structures .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of airborne particulates.
  • Waste disposal : Segregate halogenated waste and incinerate via certified facilities to prevent environmental contamination .

Advanced Research Questions

Q. How does the electronic effect of bromine at position 3 influence reactivity in cross-coupling reactions?

  • Methodological Answer : Bromine’s electron-withdrawing nature activates the quinoline ring for metal-catalyzed coupling (e.g., Suzuki-Miyaura). The C-Br bond at position 3 undergoes oxidative addition with Pd0\text{Pd}^0 catalysts (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) preferentially over C-Cl at position 6. Ligand choice (e.g., SPhos) enhances selectivity for bromine substitution. Example: Coupling with arylboronic acids yields 3-aryl-6-chloroquinolines in >80% yield .

Q. What strategies enable selective functionalization at bromine over chlorine in this compound?

  • Methodological Answer :
  • Buchwald-Hartwig Amination : Use Pd2(dba)3\text{Pd}_2(\text{dba})_3 with Xantphos ligand and LiHMDS\text{LiHMDS} as a base in toluene (110°C, 12 h) to selectively substitute bromine with amines. Chlorine remains inert under these conditions.
  • Sonogashira Coupling : Optimize with CuI\text{CuI} co-catalyst and Et3N\text{Et}_3\text{N} to target C-Br bonds exclusively .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. Bromine’s lower LUMO energy at position 3 increases susceptibility to nucleophilic attack. MD simulations (AMBER) further validate steric accessibility for catalyst binding .

Key Research Findings

  • Medicinal Chemistry : this compound serves as a scaffold for kinase inhibitors (e.g., JAK2/STAT3 pathway modulators). Derivatives show IC50_{50} values <100 nM in vitro .
  • Material Science : Halogenated quinolines enhance charge transport in OLEDs (external quantum efficiency: 12–15%) due to improved electron-deficient character .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.